molecular formula C23H25N3O2 B2521020 N-(4-ethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 921537-74-8

N-(4-ethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide

Cat. No. B2521020
CAS RN: 921537-74-8
M. Wt: 375.472
InChI Key: DOZYYLSQWMMYQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-ethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide" is a structurally complex molecule that appears to be related to various acetamide derivatives studied for their potential biological activities and chemical properties. While the exact compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their potential use in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related acetamide derivatives often involves multi-step reactions, including the use of ethyl esters, amines, and isocyanides in one-pot reactions or sequential steps. For instance, the synthesis of unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines involves reacting ethyl(1E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate with aromatic amines . Similarly, N-[2-(1-pyrrolidinyl)ethyl]acetamides are synthesized by exploring variations in N-acyl, N-alkyl, and amino functions . The Passerini three-component reaction is another method used to synthesize α-(acyloxy)-α-(quinolin-4-yl)acetamides .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often elucidated using spectroscopic techniques such as IR, 1H NMR, and mass spectrometry . The spatial orientation of these molecules can significantly affect their interaction with biological targets or their self-assembly in solid-state structures . For example, the N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide exhibits a stretched amide structure with a tweezer-like geometry .

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions depending on their functional groups. The presence of reactive amines, esters, and amide linkages allows for further chemical modifications, which can lead to the development of compounds with enhanced biological activities or specific physical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structures. These properties can include solubility, melting points, and crystallinity, which are important for their potential applications. For instance, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been solved, revealing intermolecular hydrogen bonds that could affect its solubility and stability . Additionally, the biological activities of these compounds, such as antitubercular, antiallergic, and antiproliferative effects, are closely related to their chemical structures .

Scientific Research Applications

Anion Coordination and Molecular Geometry

One study explored different spatial orientations of amide derivatives in relation to anion coordination, revealing how N-quinolin-8-yl-2-(quinolin-8-yloxy)acetamide derivatives exhibit distinct geometries that facilitate channel-like structures through weak interactions. This investigation into molecular geometry and self-assembly mechanisms underscores the potential of such compounds in designing new materials with specific structural features (Kalita & Baruah, 2010).

Chemosensory Applications

Research on chemosensors for Zn2+ monitoring in living cells and aqueous solutions involves compounds with quinoline and amide components. These sensors, through their enhanced fluorescence in the presence of Zn2+, demonstrate the application of quinoline-based amides in environmental monitoring and biological imaging (Park et al., 2015).

Antitumor Agents

The synthesis and study of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones highlight the antiproliferative activity of these compounds against human cancer cell lines. This research indicates the potential of quinoline amide derivatives in cancer therapy, demonstrating significant cytotoxic activity while sparing normal cells (Huang et al., 2013).

Ligand Design and Synthesis

Investigations into the design and synthesis of compounds for potential therapeutic applications, such as anxiolytic and neuroprotective agents, involve quinoline and amide-based structures. These studies provide insights into the chemical diversity and structure-activity relationships of quinoline derivatives, offering frameworks for developing new pharmacological agents (Cappelli et al., 2011).

Catalysis and Material Science

Research on the preparation of catalysts using quinoline derivatives for ketone reduction points to the versatility of such compounds in catalytic processes. The structural features of these compounds facilitate their application in synthetic chemistry and material science, underscoring their utility in developing new catalytic systems (Facchetti et al., 2016).

properties

IUPAC Name

N-(4-ethylphenyl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-2-17-8-11-19(12-9-17)24-22(27)16-28-20-7-5-6-18-10-13-21(25-23(18)20)26-14-3-4-15-26/h5-13H,2-4,14-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZYYLSQWMMYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.